molecular formula C10H12N2O4 B13872540 N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide

N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide

Cat. No.: B13872540
M. Wt: 224.21 g/mol
InChI Key: CPUZZJQTBATQKO-UHFFFAOYSA-N
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Description

N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide is an organic compound with a complex structure that includes a benzamide core substituted with a hydroxyethyl group, a methyl group, and a nitro group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide typically involves the nitration of 2-methylbenzamide followed by the introduction of the hydroxyethyl group. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to avoid over-nitration. The resulting nitro compound is then reacted with ethylene oxide or 2-chloroethanol in the presence of a base such as sodium hydroxide to introduce the hydroxyethyl group.

Industrial Production Methods

Industrial production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the desired purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide can undergo various chemical reactions, including:

    Oxidation: The hydroxyethyl group can be oxidized to form a carboxylic acid derivative.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The hydroxyethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride can be used for the reduction of the nitro group.

    Substitution: Nucleophiles such as halides or amines can be used in substitution reactions under basic conditions.

Major Products Formed

    Oxidation: Formation of 2-methyl-5-nitrobenzoic acid.

    Reduction: Formation of N-(2-hydroxyethyl)-2-methyl-5-aminobenzamide.

    Substitution: Formation of various substituted benzamides depending on the nucleophile used.

Scientific Research Applications

N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide has several applications in scientific research:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: It may serve as a probe to study enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the hydroxyethyl group can form hydrogen bonds with biological molecules. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    N-(2-hydroxyethyl)-ethylenediamine: Similar in having a hydroxyethyl group but differs in the core structure.

    Methyldiethanolamine: Contains hydroxyethyl groups but has a different amine structure.

Uniqueness

N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide is unique due to the combination of its benzamide core with hydroxyethyl, methyl, and nitro substituents. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds.

Properties

Molecular Formula

C10H12N2O4

Molecular Weight

224.21 g/mol

IUPAC Name

N-(2-hydroxyethyl)-2-methyl-5-nitrobenzamide

InChI

InChI=1S/C10H12N2O4/c1-7-2-3-8(12(15)16)6-9(7)10(14)11-4-5-13/h2-3,6,13H,4-5H2,1H3,(H,11,14)

InChI Key

CPUZZJQTBATQKO-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)[N+](=O)[O-])C(=O)NCCO

Origin of Product

United States

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